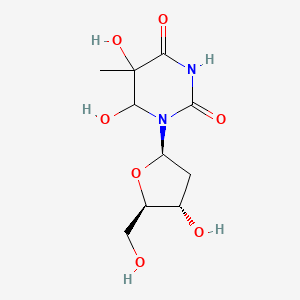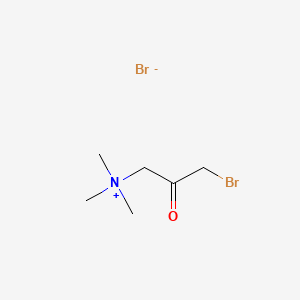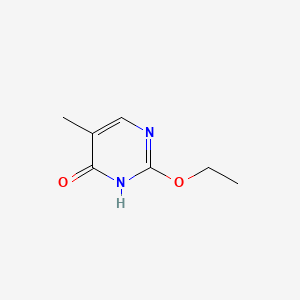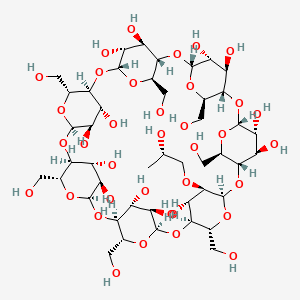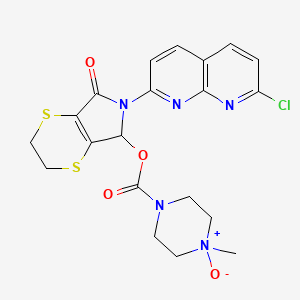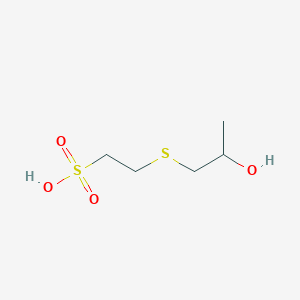
2-hydroxypropyl-CoM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxypropyl-CoM is a S-substituted coenzyme M.
Applications De Recherche Scientifique
Nanoparticle Fabrication
2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD) is utilized as a template in the fabrication of hollow spherical copper sulfide nanoparticle assemblies. This process, enhanced by sonication, results in uniformly shaped spheres with well-defined shells, showcasing its potential in nanomaterial synthesis (Xu et al., 2006).
Solubilization in Medical Applications
HP-beta-CD has been effective in creating stable aqueous solutions of cholesterol and various bile acids. These solutions are particularly suitable for cell culture studies and for parenteral administration in animals, indicating its importance in biomedical research (De Caprio et al., 1992).
Enzyme Purification
A hydroxypropylstarch polymer, used in conjunction with poly(ethyleneglycol), forms a two-phase system in aqueous solutions which has proven effective for enzyme and protein partitioning. This system's properties have been compared with dextran-poly(ethyleneglycol) systems, offering an alternative method in enzyme purification (Tjerneld et al., 1986).
Physicochemical Property Alteration in Starches
Hydroxypropylation of starches, including corn and amaranth starch, is shown to impart beneficial physicochemical properties. This process affects properties like swelling power, Brabender characteristics, and freeze-thaw stability, which are critical in both food and non-food applications (Pal et al., 2002).
Propriétés
Nom du produit |
2-hydroxypropyl-CoM |
|---|---|
Formule moléculaire |
C5H12O4S2 |
Poids moléculaire |
200.3 g/mol |
Nom IUPAC |
2-(2-hydroxypropylsulfanyl)ethanesulfonic acid |
InChI |
InChI=1S/C5H12O4S2/c1-5(6)4-10-2-3-11(7,8)9/h5-6H,2-4H2,1H3,(H,7,8,9) |
Clé InChI |
QWNJCCLFGYAGRK-UHFFFAOYSA-N |
SMILES |
CC(CSCCS(=O)(=O)O)O |
SMILES canonique |
CC(CSCCS(=O)(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



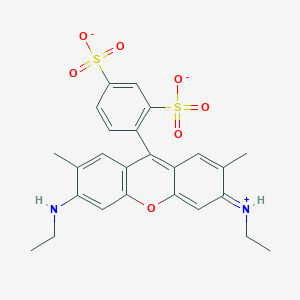
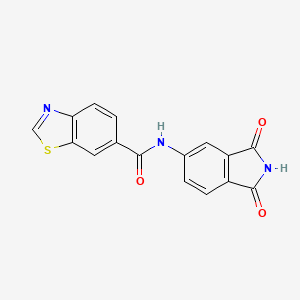
![(1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B1228602.png)
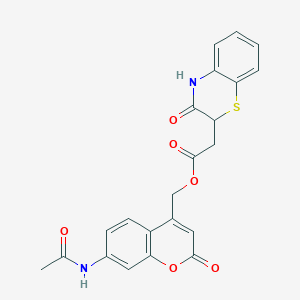
![4',4',6'-trimethyl-5',6'-dihydro-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B1228605.png)



